molecular formula C21H18FN3OS B3413878 N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 946275-58-7

N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3413878
CAS No.: 946275-58-7
M. Wt: 379.5 g/mol
InChI Key: QAESYCFLINJKQA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a bicyclic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. This structure integrates a thiazole ring fused with an imidazole moiety, substituted at positions 3, 6, and the carboxamide nitrogen. Key substituents include:

  • 3-Methyl group: Enhances lipophilicity and metabolic stability.
  • 6-(4-Fluorophenyl): Fluorine improves electronegativity and bioavailability.
  • N-(3,5-Dimethylphenyl) carboxamide: Aromatic substituents may influence binding affinity and solubility.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3OS/c1-12-8-13(2)10-17(9-12)23-20(26)19-14(3)25-11-18(24-21(25)27-19)15-4-6-16(22)7-5-15/h4-11H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAESYCFLINJKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo-thiazole core, which is known for its diverse biological activities. The presence of the dimethyl and fluorophenyl substituents enhances its pharmacological profile.

Structure Overview

ComponentDescription
Core Structure Imidazo[2,1-b][1,3]thiazole
Substituents 3,5-Dimethylphenyl, 4-Fluorophenyl
Functional Group Carboxamide

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The thiazole ring is believed to interact with cellular targets involved in tumor proliferation and survival. The electron-donating groups on the phenyl rings enhance the compound's reactivity and binding affinity to these targets .
  • Efficacy Data : In vitro studies have reported IC50 values ranging from 1.61 µg/mL to 2.32 µg/mL against specific cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have demonstrated activity against bacterial strains and Mycobacterium tuberculosis.

  • Antitubercular Activity : Compounds with similar structures have shown IC90 values indicating effective inhibition of Mycobacterium tuberculosis growth without significant toxicity to normal cells .

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications on the phenyl rings significantly influence biological activity. The presence of electron-donating groups like methyl enhances cytotoxic effects while halogen substitutions can modulate activity levels.

ModificationEffect on Activity
Electron-donating groups Increase cytotoxicity
Halogen substitutions Varies activity based on position

Case Studies

Several studies have documented the biological evaluation of imidazo-thiazole derivatives:

  • Study on Antitumor Effects :
    • A derivative similar to the compound was tested against HT-29 colorectal cancer cells, showing significant inhibition of cell proliferation with minimal toxicity to normal cells .
  • Antimicrobial Evaluation :
    • A related compound was assessed for antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .

Comparison with Similar Compounds

Structural Analogues with Imidazo-Thiazole/Thiadiazole Cores

Compound 3 from
  • Structure : 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole.
  • Key Differences :
    • Replaces the thiazole ring with a 1,3,4-thiadiazole.
    • Nitro and methoxy groups alter electronic properties compared to the target’s methyl and dimethylphenyl groups.
  • Synthesis : Condensation of a thiadiazol-2-amine with phenacyl bromide .
N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide ()
  • Structure : Features an oxazole-carboxamide substituent instead of dimethylphenyl.
  • Implications : The oxazole ring may enhance hydrogen bonding but reduce lipophilicity compared to the target’s aromatic carboxamide .

Benzothiazole Carboxamide Derivatives ()

Compounds 3e–3g and 4a–4d are benzothiazole carboxamides with varied amine substituents (e.g., cycloheptyl, cyclohexylmethyl).

  • Bulky substituents (e.g., cycloheptyl in 3e) may hinder membrane permeability compared to the target’s planar fluorophenyl group.
  • Synthesis Yields : Ranged from 10.2% (3g) to 57.5% (4b), highlighting synthetic challenges with sterically hindered amines .

1,2,4-Triazole Derivatives ()

Compounds 7–9 are 1,2,4-triazole-3-thiones with sulfonyl and difluorophenyl groups.

  • Key Differences: Triazole rings offer distinct tautomeric behavior (thione vs. thiol) absent in the target compound.
  • Spectroscopic Data :
    • IR spectra confirmed C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) stretches, critical for tautomer identification .

Pharmacological and Physicochemical Properties

Parameter Target Compound , Compound 3 , Compound 3e , Compound 7
Core Structure Imidazo[2,1-b][1,3]thiazole Imidazo[2,1-b]-1,3,4-thiadiazole Benzothiazole 1,2,4-Triazole
Key Substituents 3-Me, 6-(4-FPh), N-(3,5-DMPh) 4-F-3-NO₂Ph, 4-MeOPh Cycloheptyl, propoxy 4-(4-X-PhSO₂), 2,4-F₂Ph
Molecular Weight ~425 g/mol* ~400 g/mol* ~450 g/mol* ~450 g/mol*
logP (Predicted) ~3.5 ~3.0 (nitro reduces logP) ~4.2 (bulky cycloheptyl) ~2.8 (sulfonyl group)
Hydrogen Bond Acceptors 5 6 4 6

*Estimated based on structural analogs.

Q & A

Q. How to address reproducibility challenges in multi-step syntheses?

  • Best Practices :
  • Document exact stoichiometry and solvent grades (e.g., anhydrous DMF purity affects cyclization ).
  • Standardize workup protocols (e.g., column chromatography gradients, recrystallization solvents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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